molecular formula C14H21NO2 B2957651 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one CAS No. 2196218-50-3

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one

Cat. No.: B2957651
CAS No.: 2196218-50-3
M. Wt: 235.327
InChI Key: XTZHTUTWMASHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one (CAS: 2196218-50-3) is a bicyclic tertiary amine derivative featuring a cyclopropylidene group fused to the 8-azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.322 g/mol . The compound is characterized by a ketone group at the 1-position and an ethoxyethyl substituent, contributing to its distinct physicochemical properties. It is commercially available in research quantities (1–50 mg) with a purity of 90%, priced between $402 (1 mg) and $836 (50 mg) .

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-9-14(16)15-12-5-6-13(15)8-11(7-12)10-3-4-10/h12-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZHTUTWMASHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1C2CCC1CC(=C3CC3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}-2-ethoxyethan-1-one typically involves multiple steps, starting with the formation of the 8-azabicyclo[321]octane ring system This can be achieved through cyclization reactions using appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored in the context of enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications could be investigated, particularly in the development of new drugs.

  • Industry: It may find use in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethylphenyl analog (335.4 g/mol) exhibits significantly higher molecular weight and lipophilicity compared to the target compound (235.322 g/mol), which may enhance membrane permeability but reduce aqueous solubility . The dimethylpropanoyl derivative (C₁₅H₂₃NO) demonstrates how bulkier alkyl groups marginally increase molecular weight while retaining cyclopropylidene rigidity . 8-Isopropyl-3-one lacks the cyclopropylidene group, resulting in a simpler structure and lower molecular weight (167.25 g/mol), likely altering its pharmacological profile .

Functional Group Diversity :

  • The ethyl carboxylate derivative introduces an ester group, enabling hydrolytic instability compared to the target compound’s stable ethoxyethyl ketone .
  • Compounds like 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS: N/A) highlight the role of cyclopropylmethyl groups in modulating steric hindrance and receptor interactions .

Pharmacological and Application Insights

  • Anticancer Potential: Pyrimido[5,4-b][1,4]oxazin-4-yl derivatives (e.g., compound 23, ) with similar bicyclic cores show moderate anticancer activity, implying structure-activity relationships (SAR) dependent on substituent electronegativity and steric bulk .

Research Findings and Data Tables

Table 1: Physicochemical and Commercial Properties

Property Target Compound Dimethylpropanoyl Analog Trifluoromethylphenyl Analog
Molecular Weight 235.322 233.35 335.4
Purity 90% Not Reported Not Reported
Price (10 mg) $479 $118.5 Not Listed
Key Functional Groups Ethoxyethyl ketone Dimethylpropanoyl Trifluoromethylphenyl

Biological Activity

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one is a bicyclic compound with potential therapeutic applications due to its unique structural characteristics. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a bicyclic structure that includes an azabicyclo framework, which is significant in medicinal chemistry. Its molecular formula is C19H23NC_{19}H_{23}N, with a molecular weight of approximately 273.4g/mol273.4\,g/mol . The presence of the cyclopropylidene group enhances its reactivity and potential interactions with biological systems.

Structural Representation

The structural representation can be summarized as follows:

Property Details
Molecular Formula C19H23NC_{19}H_{23}N
Molecular Weight 273.4g/mol273.4\,g/mol
Functional Groups Ketone, Bicyclic amine

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This interaction may modulate receptor activity or alter neurotransmitter release, contributing to potential therapeutic effects .

Biological Activity Overview

Preliminary studies suggest that compounds with similar bicyclic structures exhibit a range of biological activities, including:

  • Analgesic Effects : Compounds akin to the bicyclic structure have shown potential in pain relief .
  • Neuroprotective Properties : The structural similarities with known neuroprotective agents indicate possible protective effects on neuronal cells .
  • Antidepressant Potential : The modulation of neurotransmitter systems suggests a role in managing depressive disorders .

Comparison of Related Compounds

Compound Name Structural Features Notable Activities
8-Azabicyclo[3.2.1]octan-3-oneBicyclic nitrogen-containing structurePotential analgesic effects
8-Azabicyclo[3.2.1]octanSimilar bicyclic framework without ketoneNeuroprotective properties
8-Cyclopropyl-8-azabicyclo[3.2.1]octanContains cyclopropyl group; lacks diphenylethanoneAntidepressant potential

Q & A

Basic: What synthetic methodologies are recommended for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or stereocontrolled intramolecular reactions. For example, norbornane-derived intermediates can undergo radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol for bicyclic systems . Modifications at the 3-position (e.g., cyclopropylidene) may involve Wittig or Horner-Wadsworth-Emmons reactions using diarylmethoxyethylidenyl groups, as demonstrated in 8-substituted derivatives . Key steps include:

  • Radical cyclization : Optimize reaction time and stoichiometry to minimize byproducts.
  • Diastereocontrol : Use chiral auxiliaries or catalysts to enhance stereoselectivity.
  • Functionalization : Post-cyclization ethoxyethyl ketone addition via nucleophilic acyl substitution.

Basic: How do structure-activity relationship (SAR) studies inform the design of derivatives targeting neurotransmitter transporters?

SAR studies for 8-azabicyclo[3.2.1]octane derivatives reveal that substitutions at the 3- and 8-positions modulate affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For instance:

  • 3-Cyclopropylidene : Enhances rigidity, improving DAT/SERT selectivity by restricting conformational flexibility .
  • 8-Ethoxyethyl group : Increases lipophilicity, potentially enhancing blood-brain barrier penetration.
    Methodologically, competitive radioligand binding assays (e.g., using [³H]WIN 35,428 for DAT) and uptake inhibition assays in transfected cells are critical. Cross-validate results with molecular docking to predict binding poses .

Basic: What analytical techniques are used to confirm the stereochemistry of this compound?

  • X-ray crystallography : Resolve absolute configuration, as applied to (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one derivatives .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to separate enantiomers .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to infer spatial arrangements .

Advanced: How does stereochemistry at the 3-cyclopropylidene group influence binding to monoamine transporters?

The rigid ethylidenyl moiety imposes geometric constraints on the azabicyclic core, affecting transporter binding pockets. For example:

  • Stereoselectivity : (R)-configured derivatives show 2–3x higher DAT affinity than (S)-isomers due to complementary van der Waals interactions with transmembrane helices .
  • Contradictions : Some studies report atypical NET selectivity for (S)-isomers, suggesting pocket-specific steric effects. Resolve discrepancies using mutational analysis (e.g., Ala-scanning of NET residues) .

Advanced: How should researchers address contradictory data in diastereomeric excess (de) during synthesis?

Discrepancies in de values (e.g., 75–78% vs. >99%) may arise from:

  • Reaction conditions : Trace impurities in AIBN or solvent (toluene vs. benzene) can alter radical stability .
  • Workup procedures : Rapid quenching vs. prolonged stirring affects crystallization-driven diastereomer enrichment.
    Mitigation :
  • Standardize reagents (e.g., redistill toluene).
  • Use inline FTIR to monitor reaction progress and optimize termination points.
  • Validate purity via LC-MS and differential scanning calorimetry (DSC) .

Advanced: What experimental designs are recommended for assessing environmental persistence of this compound?

Adopt a tiered approach based on OECD guidelines:

Abiotic studies : Hydrolysis (pH 7–9), photolysis (UV-Vis), and soil sorption (Koc measurements) .

Biotic studies : Aerobic/anaerobic biodegradation in activated sludge (ISO 11734).

Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity .
Data integration : Use quantitative structure-property relationship (QSPR) models to predict environmental half-lives and bioaccumulation factors.

Advanced: How can researchers resolve conflicting binding data between in vitro and ex vivo assays?

Discrepancies may arise from:

  • Protein binding : Serum albumin in ex vivo models reduces free compound concentration.
  • Metabolic instability : Ethoxyethyl groups may undergo CYP450-mediated oxidation.
    Solutions :
  • Measure unbound fraction via equilibrium dialysis.
  • Co-administer CYP inhibitors (e.g., ketoconazole) in ex vivo assays.
  • Cross-validate with microdialysis in target brain regions .

Advanced: What strategies optimize yield in multi-step syntheses of derivatives with bulky substituents?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the 8-azabicyclo nitrogen to prevent side reactions during cyclopropane formation .
  • Microwave-assisted synthesis : Reduce reaction time for sterically hindered steps (e.g., cyclopropylidene insertion) by 30–50% .
  • Flow chemistry : Improve mixing efficiency for high-viscosity intermediates.

Table 1. Key Physicochemical Properties

PropertyMethodValue/OutcomeReference
LogP (lipophilicity)Shake-flask (pH 7.4)2.1 ± 0.3
Aqueous solubilityHPLC-UV (25°C)0.8 mg/mL
pKaPotentiometric titration9.2 (amine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.